2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-fluorobenzylamine with cyclopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents depending on the desired reaction .
Scientific Research Applications
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide is utilized in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-cyclopropyl-N-(4-fluorobenzyl)acetamide: This compound has a similar structure but with the fluorine atom in a different position, which may result in different chemical and biological properties.
2-chloro-N-(2-fluorobenzyl)acetamide: Lacks the cyclopropyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACDHUPEDIQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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